
Copper;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique properties due to the interaction between copper, a transition metal, and yttrium, a rare earth element. Copper-yttrium compounds are known for their high-temperature stability, mechanical strength, and corrosion resistance, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction, high-energy ball milling, and no-current diffusion saturation. One common method involves the electrochemical reduction of yttrium ions on a copper substrate in a molten salt medium, such as an equimolar yttrium chloride-containing NaCl-KCl melt . Another method is high-energy ball milling, where elemental copper and yttrium are mechanically alloyed, followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods: In industrial settings, copper-yttrium compounds are often produced through controlled potential electrolysis and no-current diffusion saturation. These methods allow for precise control over the composition and thickness of the alloy coatings. The electrochemical reduction process is particularly useful for producing coatings with specific compositions, while no-current diffusion saturation results in thicker coatings .
Análisis De Reacciones Químicas
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both copper and yttrium.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of copper-yttrium compounds include yttrium chloride, sodium chloride, potassium chloride, and various reducing agents. The reactions typically occur at high temperatures, often exceeding 900°C .
Major Products Formed: The major products formed from the reactions of copper-yttrium compounds include various intermetallic phases such as Cu6Y, Cu4Y, Cu2Y, and CuY. These phases exhibit different properties and are used in various applications depending on their composition and structure .
Aplicaciones Científicas De Investigación
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other intermetallic compounds. In biology and medicine, copper-yttrium compounds are explored for their potential use in imaging and therapeutic applications due to their magnetic and sorption characteristics . In industry, these compounds are used to enhance the mechanical properties and temperature stability of copper-based materials .
Mecanismo De Acción
The mechanism by which copper-yttrium compounds exert their effects is primarily related to their electronic structure and the interaction between copper and yttrium atoms. The compounds typically crystallize in a CsCl-type structure, which contributes to their high mechanical strength and oxidation resistance . The electronic structure of these compounds allows for unique interactions with other elements and compounds, making them valuable in various applications.
Comparación Con Compuestos Similares
Copper-yttrium compounds can be compared with other rare earth intermetallic compounds, such as those formed with nickel, aluminum, and boron. These compounds share similar properties, such as high-temperature stability and mechanical strength, but copper-yttrium compounds are unique in their specific electronic structure and the resulting properties . Other similar compounds include yttrium-rhodium and yttrium-barium-copper oxides, which also exhibit high-temperature superconductivity and other valuable properties .
Conclusion
Copper-yttrium compounds are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, mechanical strength, and corrosion resistance, make them suitable for various uses. The synthesis methods, chemical reactions, and mechanisms of action of these compounds contribute to their versatility and effectiveness in different fields.
Propiedades
Número CAS |
11073-48-6 |
|---|---|
Fórmula molecular |
Cu7Y |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
copper;yttrium |
InChI |
InChI=1S/7Cu.Y |
Clave InChI |
RPSBOCYMUHNTMZ-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


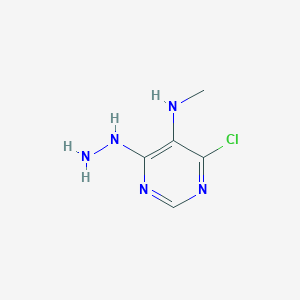

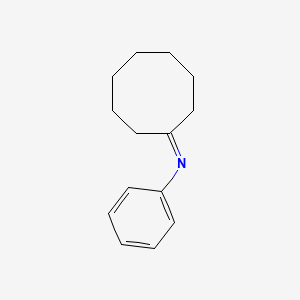

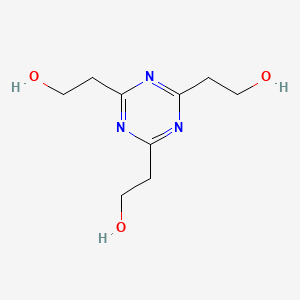

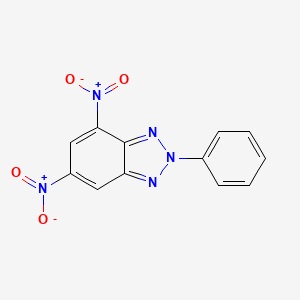
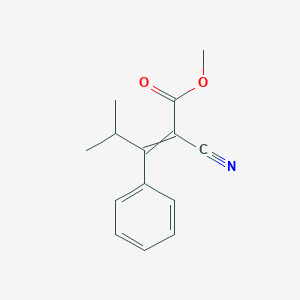
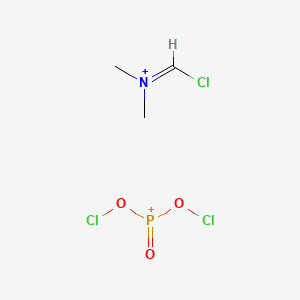

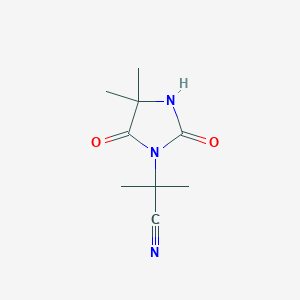
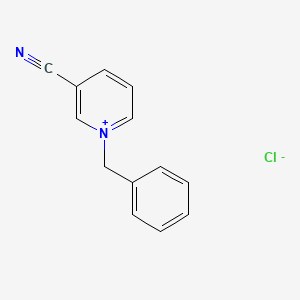

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
